

Application Notes and Protocols for Sulfo-Cy5-PEG3-biotin Antibody Labeling

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Compound of Interest

Compound Name: Sulfo-Cy5-PEG3-biotin

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Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with **Sulfo-Cy5-PEG3-biotin**. This reagent facilitates a dual-functional modification of immunoglobulins, incorporating a vibrant, far-red fluorescent dye (Sulfo-Cy5) for detection and a biotin molecule for versatile downstream applications, such as affinity purification or signal amplification via streptavidin-based systems. The hydrophilic PEG3 linker enhances the solubility of the conjugate and minimizes steric hindrance. The labeling chemistry is based on the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond. Adherence to this protocol will enable researchers to generate high-quality, reproducibly labeled antibodies for use in a variety of immunoassays, including flow cytometry, immunofluorescence microscopy, and western blotting.

Quantitative Data Summary

For successful and reproducible antibody labeling, it is crucial to control key reaction parameters. The following tables summarize the recommended conditions and necessary specifications for the reagents involved.

Table 1: Recommended Reaction Conditions for Antibody Labeling

Parameter	Recommended Value	Notes
Antibody Concentration	1 - 10 mg/mL	Higher concentrations can improve labeling efficiency.[1]
Reaction Buffer	0.1 M Sodium Bicarbonate or Phosphate Buffer	Must be free of primary amines (e.g., Tris).
Reaction pH	8.0 - 9.0	Optimal for the reaction between NHS esters and primary amines.[2]
Molar Excess of Sulfo-Cy5-PEG3-biotin	5:1 to 20:1 (dye:antibody)	The optimal ratio should be determined empirically for each antibody. A 10:1 ratio is a good starting point.[2][3]
Reaction Temperature	Room Temperature (20-25°C)	
Reaction Time	30 - 60 minutes	[1][4]

Table 2: Specifications for Sulfo-Cy5 Dye

Parameter	Value	Reference
Excitation Maximum (λ_{max})	646 nm	[5]
Emission Maximum (λ_{em})	662 nm	[5]
Molar Extinction Coefficient (ϵ) at λ_{max}	271,000 M ⁻¹ cm ⁻¹	[4][5]
Correction Factor (CF ₂₈₀) at 280 nm	0.04	[4][5]

Experimental Protocol

This protocol is optimized for labeling 1 mg of an IgG antibody. Adjust volumes accordingly for different amounts.

Materials

- Antibody to be labeled (in an amine-free buffer)
- **Sulfo-Cy5-PEG3-biotin**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3
- Purification/Desalting column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS), pH 7.4
- Spectrophotometer
- Microcentrifuge tubes

Procedure

- Antibody Preparation:
 - If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS (pH 7.4) to remove these interfering substances.[\[2\]](#)
 - Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
- Preparation of **Sulfo-Cy5-PEG3-biotin** Stock Solution:
 - Allow the vial of **Sulfo-Cy5-PEG3-biotin** to warm to room temperature before opening.
 - Immediately before use, dissolve the **Sulfo-Cy5-PEG3-biotin** in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.[\[6\]](#)
- Labeling Reaction:
 - Calculate the required volume of the **Sulfo-Cy5-PEG3-biotin** stock solution to achieve the desired molar excess (a 10:1 molar ratio is recommended as a starting point).[\[3\]](#)[\[7\]](#)

- Add the calculated volume of the **Sulfo-Cy5-PEG3-biotin** stock solution to the antibody solution while gently vortexing.
- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
[1][4]
- Purification of the Labeled Antibody:
 - Purify the labeled antibody from the unreacted **Sulfo-Cy5-PEG3-biotin** using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).[2][6]
 - Load the reaction mixture onto the column and collect the fractions. The labeled antibody will be in the first colored fractions that elute from the column.
- Determination of the Degree of Labeling (DOL):
 - The DOL is the average number of dye molecules conjugated to each antibody molecule.
[8] For most antibodies, an optimal DOL is between 2 and 10.[2]
 - Measure the absorbance of the purified labeled antibody at 280 nm (A_{280}) and at the absorbance maximum of Sulfo-Cy5, ~646 nm ($A_{max_}$).[9]
 - Calculate the DOL using the following formula:[8]

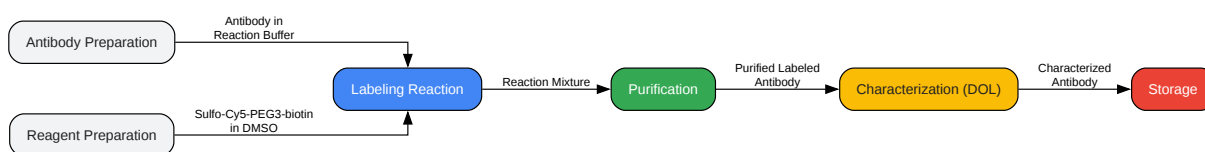
$$DOL = (A_{max_} \times \epsilon_{protein}) / [(A_{280} - (A_{max_} \times CF_{280})) \times \epsilon_{dye}]$$

Where:

- $A_{max_}$ = Absorbance at ~646 nm
- A_{280} = Absorbance at 280 nm
- $\epsilon_{protein}$ = Molar extinction coefficient of the antibody at 280 nm (for IgG, typically 210,000 M⁻¹cm⁻¹)
- ϵ_{dye} = Molar extinction coefficient of Sulfo-Cy5 at ~646 nm (271,000 M⁻¹cm⁻¹)[4][5]
- CF_{280} = Correction factor for Sulfo-Cy5 at 280 nm (0.04)[4][5]

- Storage of Labeled Antibody:
 - Store the labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light. The addition of a carrier protein like BSA (0.1%) and a preservative like sodium azide (0.02%) can improve stability.[1]

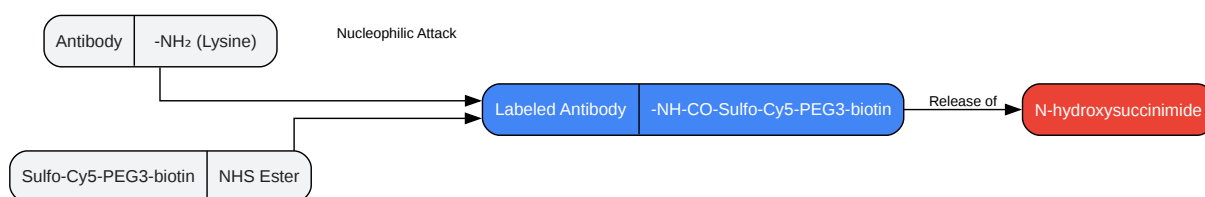
Experimental Workflow



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Caption: Workflow for antibody labeling with **Sulfo-Cy5-PEG3-biotin**.

Signaling Pathway (Reaction Mechanism)



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Caption: Reaction of an antibody's primary amine with the NHS ester.

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